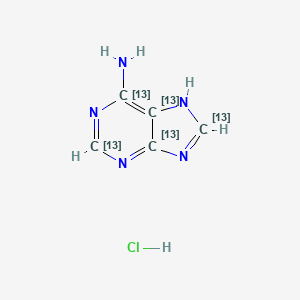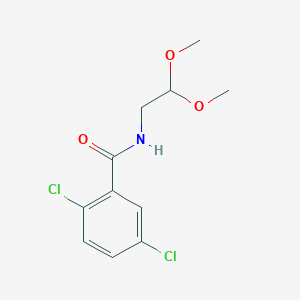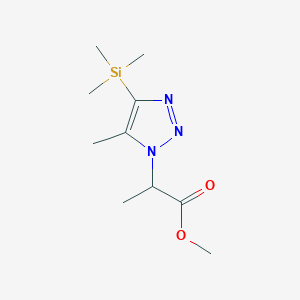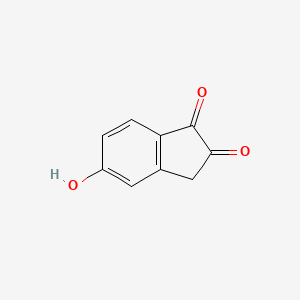
Adenine Hydrochloride-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Adenine is one of the four nucleobases in DNA and RNA, playing a crucial role in the structure and function of genetic material. The 13C5 labeling allows for easier tracking and study in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adenine Hydrochloride-13C5 can be synthesized through several methods, including the following:
Chemical Synthesis: Starting from adenine, the compound can be labeled with carbon-13 isotopes through chemical reactions involving labeled precursors.
Biological Synthesis: Using microorganisms or enzymes that incorporate 13C-labeled precursors into adenine.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis, ensuring high purity and consistency. The process may include:
Purification: Removing impurities through crystallization or chromatography.
Isotope Enrichment: Using isotopically enriched reagents to achieve the desired labeling.
Analyse Chemischer Reaktionen
Types of Reactions: Adenine Hydrochloride-13C5 can undergo various chemical reactions, including:
Oxidation: Converting adenine to its oxidized forms, such as adenine-N-oxide.
Reduction: Reducing adenine to its reduced forms, such as hypoxanthine.
Substitution: Replacing hydrogen atoms with other groups, such as methylation.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Employing reducing agents like sodium borohydride.
Substitution: Utilizing alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Adenine-N-oxide
Reduction: Hypoxanthine
Substitution: Methylated adenine derivatives
Wissenschaftliche Forschungsanwendungen
Adenine Hydrochloride-13C5 is widely used in scientific research due to its labeled structure, which aids in tracking and studying biological processes. Its applications include:
Chemistry: Studying reaction mechanisms and pathways involving adenine.
Biology: Investigating nucleic acid metabolism and gene expression.
Medicine: Developing diagnostic tools and therapeutic agents.
Industry: Enhancing the production of nucleotide-based products.
Wirkmechanismus
The mechanism by which Adenine Hydrochloride-13C5 exerts its effects involves its incorporation into nucleic acids and coenzymes. It interacts with molecular targets such as DNA polymerases and ribonucleotide reductases, influencing various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Adenine Hydrochloride-13C5 is compared to other similar compounds, such as:
Adenine: The unlabeled form of adenine.
Adenine Monohydrochloride: The hydrochloride salt of adenine.
Other Isotope-Labeled Adenines: Variants labeled with different isotopes (e.g., 14C, 15N).
Uniqueness: this compound's uniqueness lies in its stable isotope labeling, which provides enhanced visibility and tracking capabilities in scientific studies.
Eigenschaften
Molekularformel |
C5H6ClN5 |
|---|---|
Molekulargewicht |
176.55 g/mol |
IUPAC-Name |
7H-purin-6-amine;hydrochloride |
InChI |
InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1; |
InChI-Schlüssel |
UQVDQSWZQXDUJB-JFGXUQBHSA-N |
Isomerische SMILES |
[13CH]1=N[13C]2=N[13CH]=N[13C](=[13C]2N1)N.Cl |
Kanonische SMILES |
C1=NC2=NC=NC(=C2N1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethoxymethyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15355037.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15355055.png)
![7,10-O-Bis{[(2,2,2,-trichloroethyl)oxy]carbonyl} Docetaxel-d9](/img/structure/B15355057.png)




![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15355094.png)
![5-[(5-Bromotetrazol-2-yl)methyl]-2-chloropyridine-3-carbonitrile](/img/structure/B15355096.png)
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)


